
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride
描述
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a specialty product for proteomics research . It has a molecular formula of C16H8Cl3NO and a molecular weight of 336.60 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride is characterized by a quinoline core with chlorine substitutions at the 8th and 2nd positions, a 3-chlorophenyl group at the 2nd position, and a carbonyl chloride group at the 4th position .Chemical Reactions Analysis
While specific chemical reactions involving 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride are not available, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .科学研究应用
Anticancer Applications
Compounds containing the quinoline moiety, such as 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride, have been studied for their potential anticancer properties. The structural similarity to 8-hydroxyquinolines, which are known for their biological activities, suggests that this compound could be used in the synthesis of novel anticancer agents. These agents could target various cancer pathways and potentially offer a new line of treatment against resistant cancer types .
Antiviral Research
Quinoline derivatives have shown promise in antiviral research. The ability to modify the quinoline core structure allows for the development of compounds that can interfere with viral replication or protein function. This compound, with its chlorinated phenyl group, could serve as a scaffold for synthesizing new molecules with enhanced antiviral activities .
Antibacterial Studies
The chloro-substituted quinoline ring system is a common feature in many antibacterial agents. This particular compound could be investigated for its efficacy against bacterial strains, especially those that are drug-resistant. Its structural features may allow it to act on bacterial cell walls or DNA gyrase, similar to other quinolone antibiotics .
Antifungal Investigations
Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs. The compound’s chemical structure suggests it could be a precursor for synthesizing new antifungal agents. These agents could target fungal cell membrane integrity or disrupt essential metabolic pathways .
Alzheimer’s Disease Research
Quinoline derivatives have been linked to potential treatments for neurodegenerative diseases like Alzheimer’s. The compound’s ability to chelate metal ions could be exploited to develop therapies that mitigate metal-induced oxidative stress in the brain, which is a contributing factor in Alzheimer’s disease pathology .
属性
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(17(20)22)12-6-3-7-13(19)16(12)21-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFKCPHTRKQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168362 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160257-08-8 | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



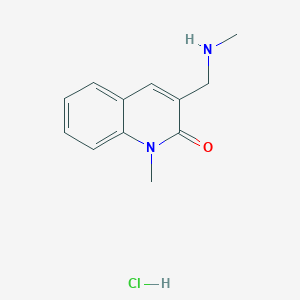
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
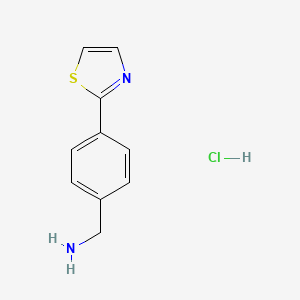
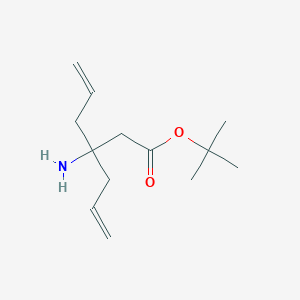
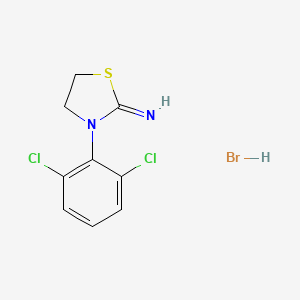

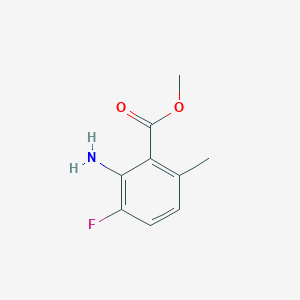


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)



